6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
This compound appears to contain several functional groups and structural features that are common in medicinal chemistry . These include an acetyl group, a sulfamoyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine core. These groups could potentially interact with biological targets in various ways, contributing to the compound’s overall biological activity.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The tetrahydrothieno[2,3-c]pyridine core is a saturated heterocyclic ring system, which is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could potentially make the compound soluble in polar solvents .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its observed biological activity. If the compound shows promising activity against a particular biological target, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
6-acetyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-14(28)27-10-9-18-19(13-27)34-23(20(18)21(24)29)25-22(30)15-5-7-17(8-6-15)35(31,32)26(2)12-16-4-3-11-33-16/h5-8,16H,3-4,9-13H2,1-2H3,(H2,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCEFISFDEHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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